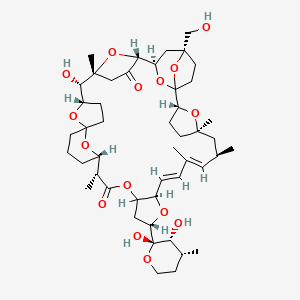
Chlorine cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine(1+) is a monoatomic monocation and a monoatomic chlorine.
Applications De Recherche Scientifique
Antimicrobial Applications : Chlorine compounds, such as N-chlorotaurine (NCT), are used in the treatment of chronic leg ulcers with purulent coatings. NCT, an endogenous compound produced by stimulated human granulocytes, has shown superior tolerability compared to chloramine T (CAT), another active chlorine compound commonly used for such treatments (Nagl et al., 2003).
Water Treatment Technologies : Chlorination, particularly electrochlorination, is a widely used technology in water treatment and disinfection. Electrochlorination has improved performance compared to conventional chlorination and is effective in the electrolysis of highly saline water, producing volatile chlorine species like Cl2, ClO2, and Cl2O (Mostafa et al., 2018).
Material Dissolution : Ionic liquids with trichloride anions ([Cl3]-) have been synthesized and used as oxidizing agents for the dissolution of various metals and alloys under mild conditions. These trichloride ionic liquids are effective in storing chlorine and facilitating metal dissolution processes (Li et al., 2018).
Textile Industry : The use of 3-chloro-2-hydroxypropyltrimethylammonium chloride as a cationic agent for cotton fabric enhances dyeability with reactive dyes. This process significantly improves the ionic attraction between the dye and cationized cotton, enhancing both the aesthetic and functional qualities of the dyed fabric (Montazer et al., 2007).
Electrochemical Applications : In the Chlor-Alkali and Chlorate Processes, chlorine gas and sodium chlorate production through electrolysis of sodium chloride brine has been studied extensively. The review of these processes highlights the selectivity challenges and efficiencies in chlorine and oxygen evolution, particularly on dimensionally stable anodes (DSAs) (Karlsson & Cornell, 2016).
Radiolabeling Techniques : Chloramine-T (CAT) is widely used in the radiolabeling of bioactive molecules. However, due to its strong oxidizing nature, it can damage peptides and proteins. Alternatives like penta-O-acetyl-N-chloro-N-methylglucamine (NCMGE) have been developed to reduce oxidative damage and improve yields in radiolabeling reactions (Tashtoush et al., 2001).
Chlorine Sensing Technology : Advancements in chlorine amperometric sensor technology for drinking water applications emphasize the advantages of using gold cathodes. This technology is crucial for determining free chlorine in a range of pH values typical in drinking water, thus aiding in water quality monitoring (Campo et al., 2005).
Environmental Impact and Toxicology : Studies on the toxicology of chlorine focus on its effects primarily on the respiratory system, highlighting the need for controlled exposure in industrial applications. The research underscores the potential for permanent loss of lung function in severe exposure cases (Winder, 2001).
Soil Health and Agriculture : Research on the environmental risks of chlorine-controlled clogging in drip irrigation systems using reclaimed water indicates that high-concentration, short-duration chlorination modes can adversely affect soil health and microbial communities more than low concentration, long duration modes. This has implications for the management of reclaimed water network systems and soil health in agricultural contexts (Song et al., 2019).
Propriétés
Nom du produit |
Chlorine cation |
|---|---|
Formule moléculaire |
Cl+ |
Poids moléculaire |
35.45 g/mol |
Nom IUPAC |
chlorine(1+) |
InChI |
InChI=1S/Cl/q+1 |
Clé InChI |
KVPIFZRDXDYGBA-UHFFFAOYSA-N |
SMILES canonique |
[Cl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



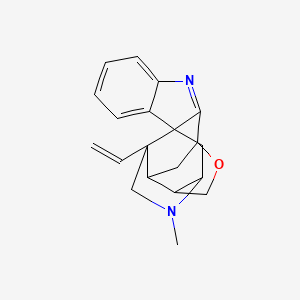

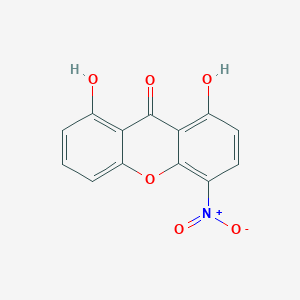
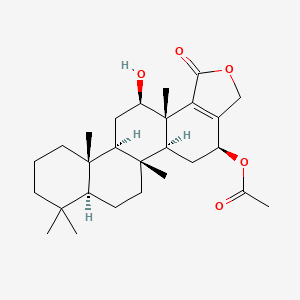


![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)

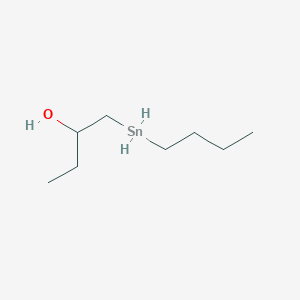
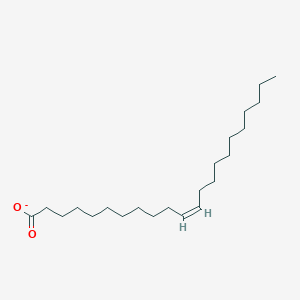
![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B1240208.png)
![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)
